

"Anticancer agent 110" chemical structure and properties

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Compound of Interest

Compound Name: *Anticancer agent 110*

Cat. No.: *B15568099*

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Technical Guide: Anticancer Agent 110 (Compound 13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 110, also identified as compound 13 in seminal research, is a novel synthetic small molecule belonging to the imidazotetrazine class of chemotherapeutic agents. [1] Developed as an analogue of the clinically utilized drug temozolomide, this agent demonstrates significant potential in overcoming tumor resistance mechanisms.[1][2] Preclinical studies have highlighted its potent cytotoxic effects, which are primarily mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Notably, **Anticancer Agent 110** incorporates a propargyl alkylating moiety and a thiazole ring, which is an isosteric replacement for the carboxamide group in temozolomide.[1] This structural modification is believed to contribute to its enhanced potency and improved physicochemical properties, including better permeability.[1] The presence of an alkyne group also makes it a valuable tool for chemical biology, as it can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Anticancer Agent 110**.

Chemical Structure and Properties

Anticancer Agent 110 is a rationally designed imidazotetrazinone derivative. While the exact chemical structure is proprietary and detailed in specific publications, its core is an imidazotetrazine bicyclic system. Key structural features include a propargyl group, which acts as the DNA alkylating agent, and a thiazole ring.

Table 1: Physicochemical Properties of **Anticancer Agent 110**

Property	Value	Reference
Chemical Class	Imidazotetrazinone	[1]
Mechanism of Action	DNA Alkylating Agent	[1] [3]
Key Functional Groups	Propargyl, Thiazole, Imidazotetrazinone core	[1]
Unique Feature	Contains an alkyne group for click chemistry	[1]
Permeability	Good	[1]

Biological Activity and Quantitative Data

Anticancer Agent 110 has demonstrated significant growth-inhibitory activity against a panel of human tumor cell lines. Its efficacy extends to cell lines that exhibit resistance to temozolomide, particularly those with proficient O6-methylguanine-DNA methyltransferase (MGMT) expression and deficient mismatch repair (MMR) systems.[\[2\]](#)

Table 2: In Vitro Cytotoxicity of **Anticancer Agent 110** (Compound 13)

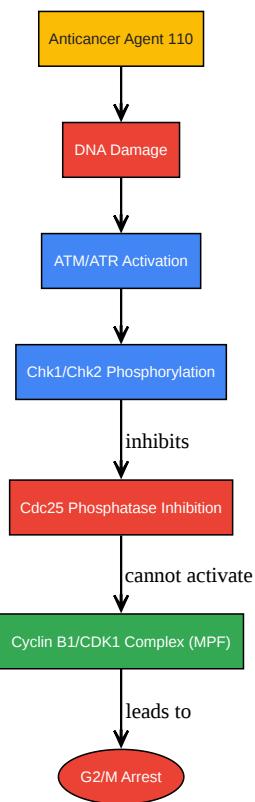
Cell Line	Cancer Type	IC50 (µM)	Reference
U373V	Astrocytoma	3.59	[1]
U373M	Astrocytoma	4.09	[1]
HCT116	Colon Carcinoma	5.35	[1]

Mechanism of Action

The primary anticancer mechanism of **Anticancer Agent 110**, like other imidazotetrazines, involves the alkylation of DNA.^{[1][3]} This process introduces lesions into the DNA, which, if not repaired, can trigger cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

Treatment with **Anticancer Agent 110** leads to a significant accumulation of cells in the G2/M phase of the cell cycle.^[1] This arrest is a response to DNA damage, preventing the cell from proceeding into mitosis with a compromised genome. The cell cycle checkpoint machinery is activated to allow time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.

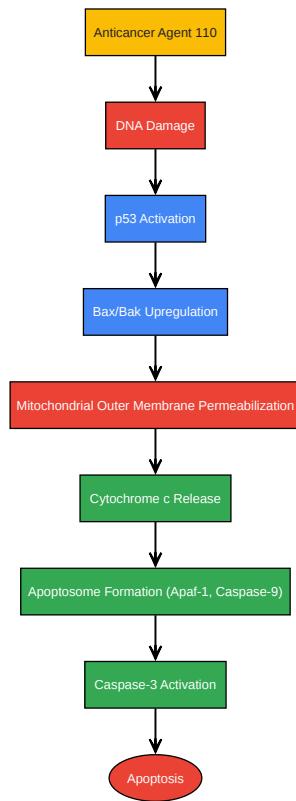


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Caption: G2/M cell cycle arrest pathway induced by **Anticancer Agent 110**.

Induction of Apoptosis

Following DNA damage and cell cycle arrest, **Anticancer Agent 110** induces programmed cell death, or apoptosis.[1] This is a critical mechanism for eliminating cancer cells and is often initiated through the intrinsic (mitochondrial) pathway in response to DNA damage.



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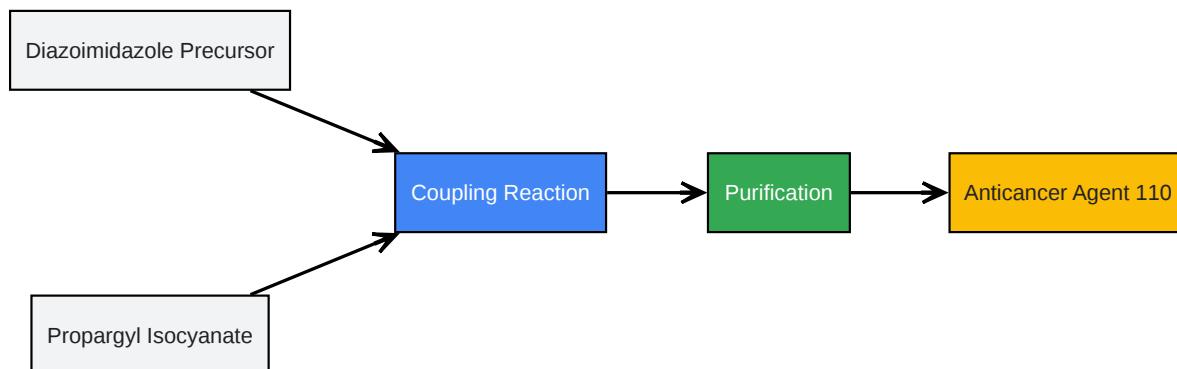
Caption: Intrinsic apoptosis pathway activated by **Anticancer Agent 110**.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of **Anticancer Agent 110**. For specific details, it is recommended to consult the primary research articles.

Synthesis of Anticancer Agent 110 (Compound 13)

The synthesis of imidazotetrazinones generally involves the coupling of a diazoimidazole precursor with an appropriate isocyanate.^[4] For **Anticancer Agent 110**, this would involve a propargyl isocyanate.



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